N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide
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Overview
Description
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide is a complex organic compound that features a combination of pyrimidine and pyridine rings, along with a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrimidine and pyridine intermediates, followed by their coupling and subsequent sulfonamide formation. The reaction conditions often include the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance efficiency and scalability. The use of microreactor technology can also be employed to achieve precise control over reaction parameters, leading to a more sustainable and cost-effective production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The conditions typically involve specific solvents, temperatures, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings
Mechanism of Action
The mechanism of action of N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic natural substrates, allowing the compound to inhibit enzyme activity or block receptor binding. This interaction can disrupt biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other sulfonamides and pyrimidine derivatives, such as:
Sulfamethoxazole: An antibiotic used to treat bacterial infections.
Pyrimethamine: An antimalarial drug.
Chloropyridine derivatives: Used in various chemical syntheses and as intermediates in drug development
Uniqueness
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets. Additionally, the presence of both pyrimidine and pyridine rings allows for versatile chemical modifications and applications.
Properties
IUPAC Name |
N-(2-tert-butylpyrimidin-4-yl)-6-chloro-5-methylpyridine-3-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN4O2S/c1-9-7-10(8-17-12(9)15)22(20,21)19-11-5-6-16-13(18-11)14(2,3)4/h5-8H,1-4H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSKKMNVTDJNHAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1Cl)S(=O)(=O)NC2=NC(=NC=C2)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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